1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperidin-4-one
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Overview
Description
1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperidin-4-one is a compound of significant interest in various scientific fields It is characterized by the presence of a chlorophenyl group attached to a prop-2-en-1-yl chain, which is further connected to a piperidin-4-one moiety
Preparation Methods
The synthesis of 1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperidin-4-one typically involves several steps. One common method includes the reaction of 4-chlorobenzaldehyde with piperidin-4-one in the presence of a base to form the desired product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. This method can be optimized to reduce waste and improve overall efficiency .
Chemical Reactions Analysis
1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes .
Scientific Research Applications
1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperidin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s structure allows it to interact with various pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
1-[3-(4-Chlorophenyl)prop-2-en-1-yl]piperidin-4-one can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-3-(pyridin-3-yl)prop-2-en-1-one: This compound shares a similar structural framework but differs in the presence of a pyridinyl group instead of a piperidinone moiety.
1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one: This compound has a bromophenyl group, which may result in different chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
637362-28-8 |
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Molecular Formula |
C14H16ClNO |
Molecular Weight |
249.73 g/mol |
IUPAC Name |
1-[3-(4-chlorophenyl)prop-2-enyl]piperidin-4-one |
InChI |
InChI=1S/C14H16ClNO/c15-13-5-3-12(4-6-13)2-1-9-16-10-7-14(17)8-11-16/h1-6H,7-11H2 |
InChI Key |
CROUWYIAKLVLNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)CC=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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